molecular formula C12H9Cl2NO B8280355 7,8-Dichloro-2,3,4,9-tetrahydro-1H-carbazol-1-one

7,8-Dichloro-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No. B8280355
M. Wt: 254.11 g/mol
InChI Key: VKLZICOALQFNFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08987319B2

Procedure details

To a solution of 2-(2-(2,3-dichlorophenyl)hydrazono)cyclohexanone (1.6 g, 5.9 mmol) in MeCN (10 mL), H2SO4 (0.6 mL, 0.01 mmol, 1.6M solution) was added and the reaction mixture was stirred at 80° C. for 16 h, cooled to room temperature, basified with NaHCO3 and extracted with EtOAc (2×20 mL). The combined organic extracts were dried over Na2SO4 and concentrated in vacuo to give the crude compound which was purified by silica gel chromatography [EtOAc-hexane (1:4) as eluant] to provide the title compound as a solid (0.90 g, 60%). 1H NMR (200 MHz, DMSO-d6, δ in ppm) 12.13 (bs, 1H), 7.72 (d, J=8.8 Hz, 1H), 7.31 (d, J=8.8 Hz, 1H), 2.99 (t, J=8.4 Hz, 2H), 2.62-2.2.56 (m, 2H), 2.21-2.12 (m, 2H).
Name
2-(2-(2,3-dichlorophenyl)hydrazono)cyclohexanone
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[NH:9]N=C1CCCCC1=O.OS(O)(=O)=O.[C:23]([O-:26])(O)=O.[Na+]>CC#N>[Cl:8][C:7]1[C:2]([Cl:1])=[C:3]2[C:4]([C:2]3[CH2:3][CH2:4][CH2:5][C:23](=[O:26])[C:7]=3[NH:9]2)=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
2-(2-(2,3-dichlorophenyl)hydrazono)cyclohexanone
Quantity
1.6 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)NN=C1C(CCCC1)=O
Name
Quantity
0.6 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 80° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude compound which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography [EtOAc-hexane (1:4) as eluant]

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=CC=C2C=3CCCC(C3NC2=C1Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.